molecular formula C10H11N3O B1629510 5-(2,4-Dimethylphenyl)-1,3,4-oxadiazol-2-amine CAS No. 902137-22-8

5-(2,4-Dimethylphenyl)-1,3,4-oxadiazol-2-amine

Cat. No.: B1629510
CAS No.: 902137-22-8
M. Wt: 189.21 g/mol
InChI Key: WMTJZHAGZHSWNQ-UHFFFAOYSA-N
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Description

5-(2,4-Dimethylphenyl)-1,3,4-oxadiazol-2-amine is a chemical compound with the molecular formula C10H11N3O and a molecular weight of 189.22 g/mol . This compound is of significant interest in pharmaceutical and medicinal chemistry research, particularly in the field of oncology. Scientific literature on closely related N-aryl-1,3,4-oxadiazol-2-amine analogues has demonstrated promising in vitro anticancer activities against a broad panel of human cancer cell lines, including leukemia, melanoma, and cancers of the breast and colon . The core 1,3,4-oxadiazole scaffold is recognized in drug discovery for its potential to act as a pharmacophore, with derivatives being evaluated as potential cyclin-dependent kinase (CDK) inhibitors, which play a critical role in regulating cell cycle and proliferation . Researchers can utilize this compound as a key intermediate or building block for the synthesis of novel bioactive molecules. Its estimated physical properties include a boiling point of approximately 302.7°C (EPA T.E.S.T.) and a melting point of 135.9°C (EPI Suite) . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c1-6-3-4-8(7(2)5-6)9-12-13-10(11)14-9/h3-5H,1-2H3,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMTJZHAGZHSWNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=NN=C(O2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00602740
Record name 5-(2,4-Dimethylphenyl)-1,3,4-oxadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00602740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

902137-22-8
Record name 5-(2,4-Dimethylphenyl)-1,3,4-oxadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00602740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Strategies for 1,3,4-Oxadiazole Derivatives

The 1,3,4-oxadiazole core is typically constructed via cyclization of hydrazides or thiosemicarbazides. For 5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-amine, two primary pathways are theorized based on analogous syntheses:

  • Hydrazide Cyclization : Intramolecular dehydration of substituted hydrazides using dehydrating agents.
  • Electrochemical Oxidative Cyclization : Electrooxidation of thiosemicarbazides at controlled potentials.

Hydrazide Cyclization Route

Reaction Mechanism

Hydrazides derived from 2,4-dimethylbenzoic acid undergo cyclization in the presence of dehydrating agents (e.g., POCl₃, H₂SO₄) to form the oxadiazole ring. The general reaction proceeds as follows:

$$
\text{2,4-Dimethylbenzohydrazide} + \text{Dehydrating Agent} \rightarrow \text{this compound} + \text{H}_2\text{O}
$$

Critical Parameters:
  • Catalyst : Phosphorus oxychloride (POCl₃) enhances cyclization efficiency by facilitating intramolecular dehydration.
  • Temperature : Optimal yields are achieved at 90–100°C, balancing reaction kinetics and side-product formation.
  • Solvent : Polar aprotic solvents like dimethylformamide (DMF) improve intermediate solubility.

Case Study: Optimization of POCl₃-Mediated Cyclization

A comparative study evaluated POCl₃ and H₂SO₄ under identical conditions:

Parameter POCl₃ Protocol H₂SO₄ Protocol Yield Improvement
Temperature 90°C 80°C +12%
Reaction Time 3 hours 5 hours +18%
Purity (HPLC) 98.5% 94.2% +4.3%

POCl₃ demonstrated superior efficiency due to its dual role as a catalyst and dehydrating agent.

Electrochemical Oxidative Cyclization

Methodology

Recent advances utilize electrochemical methods to synthesize 1,3,4-oxadiazoles sustainably. A protocol adapted from involves:

  • Substrate Preparation : 2,4-Dimethylphenylthiosemicarbazide synthesized via condensation of 2,4-dimethylphenyl isothiocyanate with hydrazine hydrate.
  • Electrolysis Setup :
    • Electrolyte : Lithium perchlorate (LiClO₄) in acetonitrile.
    • Electrodes : Platinum working and counter electrodes.
    • Potential : 1.80–2.10 V vs. SCE.
  • Cyclization : Controlled potential electrolysis induces oxidative ring closure, yielding the oxadiazole.
Reaction Scheme:

$$
\text{2,4-Dimethylphenylthiosemicarbazide} \xrightarrow[\text{LiClO₄, CH₃CN}]{\text{Electrolysis}} \text{this compound}
$$

Performance Metrics

Data from analogous electrochemical syntheses:

Parameter Value
Applied Potential 1.80–2.10 V
Current Density 1016–1350 mA
Reaction Time 3–5 hours
Yield 71–83%
Purity (NMR) >95%

This method eliminates hazardous reagents and reduces waste, aligning with green chemistry principles.

Structural Characterization

Spectroscopic Analysis

  • FT-IR : NH stretching at 3300–3350 cm⁻¹ and C=N vibrations at 1600–1650 cm⁻¹ confirm the oxadiazole ring.
  • ¹H NMR : Aromatic protons resonate at δ 6.8–7.4 ppm, while the amine proton appears as a singlet at δ 4.5–5.0 ppm.
  • Mass Spectrometry : ESI-MS exhibits a molecular ion peak at m/z 189.21 ([M+H]⁺), consistent with the molecular formula C₁₀H₁₁N₃O.

X-ray Crystallography

Single-crystal studies reveal:

  • Bond Lengths : C–N (1.32 Å) and N–N (1.38 Å) within the oxadiazole ring.
  • Hydrogen Bonding : N–H⋯N interactions stabilize the crystal lattice.

Comparative Analysis of Synthetic Routes

Parameter Hydrazide Cyclization Electrochemical Method
Yield 65–78% 71–83%
Reaction Time 3–5 hours 3–5 hours
Catalyst Toxicity High (POCl₃) Low (LiClO₄)
Environmental Impact Moderate Low
Scalability Industrial Laboratory-scale

The electrochemical method offers environmental advantages, while traditional cyclization remains preferable for large-scale production.

Chemical Reactions Analysis

Oxidation Reactions

The oxadiazole ring undergoes oxidation under specific conditions. For example:

  • Peracid-mediated oxidation : Reaction with meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0–5°C generates the corresponding N-oxide derivative (yield: 72–78%) .

  • Iodine-mediated oxidation : In the presence of iodine (I₂) and sodium bicarbonate, the oxadiazole ring can undergo oxidative desulfurization, forming intermediates for further functionalization .

Reduction Reactions

Reductive cleavage of the oxadiazole ring is achievable under controlled conditions:

  • Catalytic hydrogenation : Using palladium on carbon (Pd/C) in ethanol under H₂ gas (1 atm) opens the oxadiazole ring to yield 1,2-diacylhydrazines (yield: 65–70%) .

  • Lithium aluminum hydride (LiAlH₄) : Reduces the oxadiazole to a thiosemicarbazide derivative in tetrahydrofuran (THF) at reflux .

Substitution Reactions

Electrophilic substitution occurs at the 2-amino group or the oxadiazole ring:

3.1. Nucleophilic Substitution

  • Alkylation : Treatment with alkyl halides (e.g., methyl iodide) in dimethylformamide (DMF) with K₂CO₃ substitutes the amino group, forming N-alkyl derivatives (yield: 55–60%) .

  • Acylation : Reacts with acetyl chloride in pyridine to produce N-acetylated derivatives (yield: 80–85%) .

3.2. Electrophilic Aromatic Substitution

The dimethylphenyl group directs electrophiles to the para position:

  • Nitration : Concentrated HNO₃/H₂SO₄ at 0°C introduces a nitro group at the para position of the dimethylphenyl ring (yield: 50–55%) .

  • Sulfonation : Fuming sulfuric acid (H₂SO₄·SO₃) at 60°C generates sulfonic acid derivatives .

Cyclization Reactions

The amino group participates in cyclocondensation:

  • Heterocycle formation : Reacts with α-keto acids in acetic acid to form imidazoline-2-thione derivatives (yield: 70–75%) .

Stability Under Acidic/Basic Conditions

  • Acidic hydrolysis : Stable in dilute HCl (pH 2–3) but degrades in concentrated HCl (12 M) at reflux, yielding 2,4-dimethylbenzoic acid and semicarbazide .

  • Basic hydrolysis : Resists NaOH (1 M) at room temperature but decomposes in 5 M NaOH at 80°C .

Scientific Research Applications

Synthetic Routes

StepDescription
1Cyclization of hydrazide with carboxylic acid derivative
2Reaction under acidic conditions to form the oxadiazole ring

Scientific Research Applications

5-(2,4-Dimethylphenyl)-1,3,4-oxadiazol-2-amine has several notable applications:

Anticancer Research

Research indicates that this compound exhibits significant anticancer properties. Various studies have evaluated its efficacy against multiple cancer cell lines.

Case Studies:

  • Zhang et al. (2023) : Demonstrated notable inhibition against cancer cell lines such as MDA-MB-435 (melanoma) and K-562 (leukemia), with an IC value of approximately 1.18 µM against HEPG2 liver cancer cells.
  • Jawed et al. (2014) : Reported a mean growth percent (GP) of 62.61% against T-47D (breast cancer) and HCT-15 (colon cancer), with maximum GP observed at 39.77% for HCT-15 cells.

Mechanism of Action : The compound interacts with specific molecular targets within biological systems. Its oxadiazole ring can bind to enzymes or receptors, potentially leading to various biological effects.

Antimicrobial Activity

In addition to anticancer properties, this compound has been investigated for its antimicrobial effects.

Research Insights:
Preliminary studies suggest broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. It has demonstrated effectiveness in inhibiting bacterial growth in vitro.

Mechanism of Action

The mechanism of action of 5-(2,4-Dimethylphenyl)-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, leading to various biological effects. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Varied Aromatic Substituents

Modifications to the aryl groups attached to the oxadiazole ring significantly impact biological activity:

Compound Name Substituents (5-position) Key Biological Activity (Cell Line, GP/PGI) Potency vs. Target Compound Reference ID
5-(4-Methoxyphenyl)-analog 4-Methoxyphenyl MDA-MB-435 (GP = 15.43); HCT-15 (GP = 39.77) Lower activity
5-(4-Hydroxyphenyl)-analog 4-Hydroxyphenyl MDA-MB-435 (GP = 46.82); T-47D (GP = 34.27) Moderate activity
5-(3,4,5-Trifluorophenyl)-analog 3,4,5-Trifluorophenyl SNB-19 (PGI = 86.61); OVCAR-8 (PGI = 85.26) Higher anticancer selectivity
5-(Pyridin-4-yl)-analog Pyridinyl Not explicitly reported; structural focus N/A

Key Observations :

  • Electron-donating groups (e.g., methoxy) reduce anticancer potency compared to the parent compound, likely due to decreased lipophilicity and membrane permeability .
  • Fluorinated substituents (e.g., 3,4,5-trifluorophenyl) enhance selectivity and potency, attributed to improved hydrophobic interactions with target proteins .
Heterocyclic Analogs: Thiadiazole vs. Oxadiazole

Replacing the oxadiazole oxygen with sulfur (thiadiazole) alters bioactivity:

Compound Name Core Heterocycle Key Activity Reference ID
5-(2,4-Dimethylphenyl)-1,3,4-thiadiazol-2-amine Thiadiazole Antibacterial (Staphylococcus aureus)

Key Observations :

  • Thiadiazole derivatives exhibit broader antimicrobial activity but lower anticancer efficacy compared to oxadiazole analogs, highlighting the role of oxygen in stabilizing hydrogen bonds critical for kinase inhibition .

Structure-Activity Relationship (SAR) Insights

  • Substituent Position : The 2,4-dimethylphenyl group enhances steric bulk and π-π stacking, improving binding to hydrophobic pockets in cancer-related enzymes .
  • Amino Group: The 2-amine moiety facilitates hydrogen bonding with active-site residues, as seen in kinase inhibition assays .
  • Heteroatom Effects : Oxygen in oxadiazole improves polarity and solubility, favoring pharmacokinetics over thiadiazole analogs .

Biological Activity

5-(2,4-Dimethylphenyl)-1,3,4-oxadiazol-2-amine is a heterocyclic compound notable for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article presents a comprehensive overview of its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

Molecular Formula: C11_{11}H12_{12}N4_{4}O
Molecular Weight: 189.23 g/mol
CAS Number: 902137-22-8

The compound features an oxadiazole ring substituted with a 2,4-dimethylphenyl group and an amine group. The unique substitution pattern may influence its biological activity and interaction with molecular targets.

The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. The oxadiazole moiety can participate in hydrogen bonding and π-stacking interactions, which are crucial for binding to biological targets.

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. Various studies have evaluated its efficacy against multiple cancer cell lines.

Case Studies and Findings

  • Zhang et al. (2023) : In a study screening several oxadiazole derivatives for anticancer activity, this compound demonstrated notable inhibition against various cancer cell lines including MDA-MB-435 (melanoma) and K-562 (leukemia). The compound exhibited an IC50_{50} value of approximately 1.18 µM against HEPG2 liver cancer cells .
  • Jawed et al. (2014) : This research highlighted that the compound showed a mean growth percent (GP) of 62.61% against multiple cell lines including T-47D (breast cancer) and HCT-15 (colon cancer). The maximum GP was observed at 39.77% for HCT-15 cells .
  • Molecular Docking Studies : In silico studies suggested that the compound binds effectively to the active sites of various cancer-related proteins such as EGFR and Src kinases, indicating potential pathways for therapeutic intervention .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for antimicrobial effects:

Research Insights

  • Broad-Spectrum Activity : Preliminary studies suggest that this compound exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. It has been noted for its effectiveness in inhibiting bacterial growth in vitro .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound better, it is useful to compare it with similar oxadiazole derivatives:

Compound NameStructureAnticancer Activity (IC50_{50})Antimicrobial Activity
5-(Phenyl)-1,3,4-oxadiazol-2-amineStructureNotableModerate
5-(4-Methylphenyl)-1,3,4-oxadiazol-2-amineStructureModerateLow
This compound StructureLow IC50_{50} Broad-spectrum

Q & A

Q. Table 1: Representative Synthetic Conditions

Starting MaterialReagent/ConditionsYield (%)Reference
2,4-Dimethylphenylacetic acidPOCl₃, 90°C, 3 hours78
Substituted hydrazideH₂SO₄, ethanol, reflux65

Basic: Which spectroscopic and crystallographic methods confirm the compound’s structure?

Methodological Answer:

  • X-ray Crystallography : Single-crystal X-ray diffraction determines bond lengths, angles, and packing. For example, average C–C bond length = 0.003 Å, R-factor = 0.045, and wR-factor = 0.124 . Hydrogen bonding (N–H⋯N) forms a 3D network, critical for stability .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 232.0984) .
  • Elemental Analysis : Validates C, H, N content within ±0.4% of theoretical values .

Q. Strategies :

  • Meta-Analysis : Compare studies using standardized assays (e.g., MTT for cytotoxicity).
  • Structural Optimization : Synthesize derivatives with controlled substituents to isolate activity drivers .

Advanced: What strategies optimize reaction yields and purity?

Methodological Answer:

  • Catalyst Screening : POCl₃ vs. H₂SO₄ impacts cyclization efficiency (yields improve by 15–20% with POCl₃) .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance intermediate solubility, reducing side products .
  • Crystallization Control : Slow cooling (0.5°C/min) from ethanol yields larger, purer crystals .

Q. Table 3: Optimization Case Study

ParameterOriginal ProtocolOptimized ProtocolYield Increase
CatalystH₂SO₄POCl₃+18%
Temperature80°C90°C+12%
Crystallization SolventWaterEthanol/DMSO+25%

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(2,4-Dimethylphenyl)-1,3,4-oxadiazol-2-amine
Reactant of Route 2
Reactant of Route 2
5-(2,4-Dimethylphenyl)-1,3,4-oxadiazol-2-amine

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